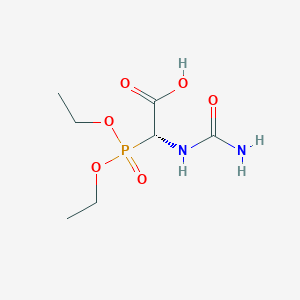
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate is a complex organic compound known for its unique structure and properties. It is a long-chain ester that finds applications in various scientific and industrial fields due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate typically involves esterification reactions. One common method is the reaction between 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanol and docosanoic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and acids.
Substitution: Various esters or other functionalized derivatives.
科学研究应用
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its long-chain structure and hydrophobic properties.
作用机制
The mechanism of action of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrophobic chain allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially influencing their function and stability.
相似化合物的比较
Similar Compounds
- 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
- 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyl-octan-1-ol
Uniqueness
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate stands out due to its long-chain ester structure, which imparts unique physical and chemical properties. Compared to similar compounds, it offers enhanced stability and hydrophobicity, making it suitable for applications requiring long-lasting and water-resistant materials.
属性
CAS 编号 |
143151-81-9 |
|---|---|
分子式 |
C40H80O2 |
分子量 |
593.1 g/mol |
IUPAC 名称 |
[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] docosanoate |
InChI |
InChI=1S/C40H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-38(41)42-34-37(36(3)33-40(7,8)9)31-30-35(2)32-39(4,5)6/h35-37H,10-34H2,1-9H3 |
InChI 键 |
OOFYKXQYTJWOSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCC(C)CC(C)(C)C)C(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
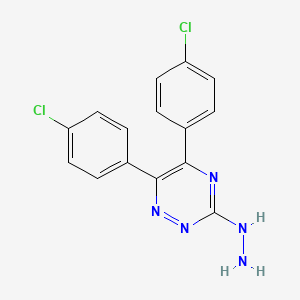
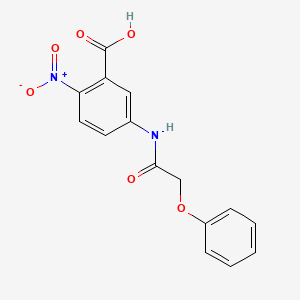
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
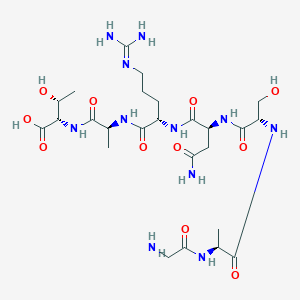
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
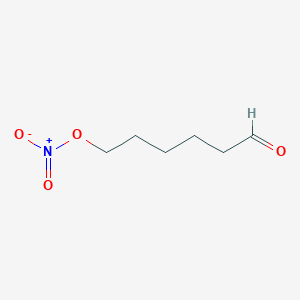
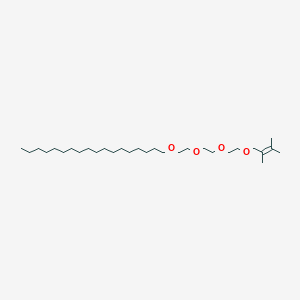
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

